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molecular formula C7H4BrFO B068483 3-Bromo-5-fluorobenzaldehyde CAS No. 188813-02-7

3-Bromo-5-fluorobenzaldehyde

Cat. No. B068483
M. Wt: 203.01 g/mol
InChI Key: MEFQRXHVMJPOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745634B2

Procedure details

step 1—To a solution of iso-propylmagnesium chloride in THF (500 mL of a 2M solution in THF, 1.0 mol) and THF (200 mL) was added a solution of 3,5-dibromofluorobenzene (25; 200 g, 0.79 mol) in THF (100 mL) while maintaining the temperature at ca. 0 C. After rinsing with THF (3×20 mL) the mixture was aged for 2 h at ca. 0° C. and then warmed to ca. 20° C. and aged for 0.5 h. The reaction was sampled by HPLC and then cooled to ca. 0° C. DMF was added over 0.5 h while maintaining the temperature at ca. 0° C. The mixture was aged 1.5 h at ca. 0° C. and then warmed slowly to ca. 20° C. overnight. After sampling by HPLC, the mixture was diluted with heptane (200 mL) and then with a mixture of con HCl (120 mL) diluted to 360 mL with water. Con HCl (50 mL) was added to adjust the pH to <7. The organic phase was separated, washed with water (400 mL) and evaporated to dryness to afford 160.8 g (100.5%) of 28 as a yellow oil which solidified on standing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
100.5%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[CH:8]=[C:9]([F:14])[CH:10]=[C:11]([Br:13])[CH:12]=1.C1C[O:18][CH2:17]C1>>[Br:13][C:11]1[CH:12]=[C:7]([CH:8]=[C:9]([F:14])[CH:10]=1)[CH:17]=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at ca. 0 C
WASH
Type
WASH
Details
After rinsing with THF (3×20 mL) the mixture
ALIQUOT
Type
ALIQUOT
Details
The reaction was sampled by HPLC
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ca. 0° C
ADDITION
Type
ADDITION
Details
DMF was added over 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at ca. 0° C
WAIT
Type
WAIT
Details
The mixture was aged 1.5 h at ca. 0° C.
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed slowly to ca. 20° C. overnight
Duration
8 (± 8) h
ALIQUOT
Type
ALIQUOT
Details
After sampling by HPLC
ADDITION
Type
ADDITION
Details
the mixture was diluted with heptane (200 mL)
ADDITION
Type
ADDITION
Details
with a mixture of con HCl (120 mL)
ADDITION
Type
ADDITION
Details
diluted to 360 mL with water
ADDITION
Type
ADDITION
Details
Con HCl (50 mL) was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (400 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 160.8 g
YIELD: PERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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